4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol
Description
4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol is a tetrazole-based organic compound characterized by a central vinyl group bridging two 1-phenyl-1H-tetrazol-5-yl moieties, with a phenol substituent at the para position (Figure 1). The tetrazole rings are electron-deficient heterocycles known for their stability and coordination properties, while the phenol group introduces acidity (pKa ~10) and hydrogen-bonding capabilities.
Properties
IUPAC Name |
4-[2,2-bis(1-phenyltetrazol-5-yl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N8O/c31-19-13-11-16(12-14-19)15-20(21-23-25-27-29(21)17-7-3-1-4-8-17)22-24-26-28-30(22)18-9-5-2-6-10-18/h1-15,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLBCFDWCNYJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)O)C4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol involves several steps. One common method includes the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes. This reaction gives good yields and stereoselectivity of trans-1,2-disubstituted alkenes when potassium or sodium hexamethyldisilazide is used as a base and 1,2-dimethoxyethane is used as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a reactant for palladium-catalyzed carbon-carbon bond formation, such as the Suzuki-Miyaura reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used for the development of new drugs due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties . In material science, it is explored for its unique structural properties and potential use in advanced materials. Additionally, it is used in various industrial applications, such as the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol involves its interaction with various molecular targets and pathways. Tetrazole moieties in the compound can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties . These interactions can enhance the bioavailability and lipophilicity of pharmacological molecules, making them more effective as drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol, enabling comparative analysis:
Table 1: Structural Comparison
Key Observations :
- Tetrazole Motifs : The target compound and the butanamide derivative share 1-phenyltetrazole groups, but the latter replaces one tetrazole with a thioether linkage. This substitution reduces steric bulk but may compromise π-π stacking interactions.
- Phenol vs. Amide/Aryl: The phenol group in the target compound enhances hydrophilicity compared to the butanamide’s alkyl chain or the fluorophenethylthio group in , which may improve solubility in polar solvents.
Hypothesized Physicochemical Properties
Table 2: Hypothetical Property Comparison
Notes :
- The target compound’s dual tetrazole rings may enhance metal-binding capacity, making it suitable for catalysis or sensor applications.
Regulatory and Environmental Considerations
- No analogous data exist for the target compound, but its phenol group may facilitate biodegradation compared to halogenated analogs like .
Biological Activity
4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its interaction with various biological targets, making it a subject of interest for drug development and therapeutic applications.
Chemical Structure
The IUPAC name for this compound is 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)ethenyl]phenol . Its molecular formula is , and it has a molecular weight of 416.4 g/mol. The compound features two tetrazole rings attached to a phenolic vinyl group, which is critical for its biological activity.
Target Interactions
Tetrazole derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific interactions of this compound with these targets can lead to modulation of biological processes such as cell proliferation and apoptosis.
Biochemical Pathways
Research indicates that this compound may influence key biochemical pathways associated with cancer cell growth and inflammation. Its ability to inhibit specific enzymes or receptors can disrupt the signaling cascades that promote tumorigenesis or inflammatory responses.
Anticancer Activity
Several studies have reported the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5.6 |
| A549 | 7.3 |
| HeLa | 6.8 |
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies indicate that the compound inhibits bacterial growth by disrupting cell membrane integrity and inhibiting bacterial enzyme activity.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the efficacy of this compound against human glioblastoma cells (U251). The results showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation.
- Antibacterial Efficacy : Another investigation assessed the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate moderate bioavailability due to its lipophilic nature, which enhances its ability to penetrate cellular membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
